molecular formula C22H26N4OS B15122076 3-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one

3-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B15122076
M. Wt: 394.5 g/mol
InChI Key: HYFKMFBQLSDVAR-UHFFFAOYSA-N
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Description

3-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a thiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions using appropriate piperidine derivatives.

    Attachment of the Thiazole Moiety: The thiazole moiety can be attached through a condensation reaction involving thioamides and α-haloketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.

    Thiazole Derivatives: Compounds containing thiazole moieties with different substituents.

Uniqueness

The uniqueness of 3-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one lies in its specific combination of structural features, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H26N4OS

Molecular Weight

394.5 g/mol

IUPAC Name

3-[[1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C22H26N4OS/c1-15-23-20-5-3-2-4-19(20)22(27)26(15)12-16-8-10-25(11-9-16)13-18-14-28-21(24-18)17-6-7-17/h2-5,14,16-17H,6-13H2,1H3

InChI Key

HYFKMFBQLSDVAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CC4=CSC(=N4)C5CC5

Origin of Product

United States

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